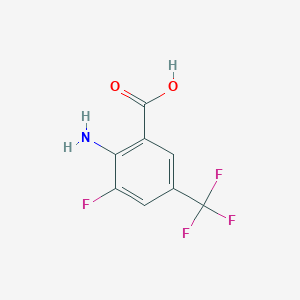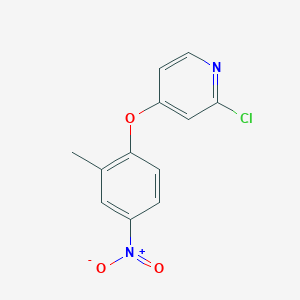
2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine is an organic compound with the molecular formula C12H9ClN2O3. It is a derivative of pyridine, characterized by the presence of a chloro group, a nitrophenoxy group, and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine typically involves the nucleophilic substitution reaction of 2-chloro-4-nitrophenol with 2-methylpyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, or sodium borohydride.
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Chloro-4-(2-methyl-4-aminophenoxy)pyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(2-nitrophenoxy)pyridine
- 2-Chloro-4-(4-nitrophenoxy)pyridine
- 2-Chloro-4-(2-methylphenoxy)pyridine
Uniqueness
2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine is unique due to the presence of both a methyl and a nitro group on the phenoxy ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H9ClN2O3 |
|---|---|
Molekulargewicht |
264.66 g/mol |
IUPAC-Name |
2-chloro-4-(2-methyl-4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-6-9(15(16)17)2-3-11(8)18-10-4-5-14-12(13)7-10/h2-7H,1H3 |
InChI-Schlüssel |
NSCNZNCDZDIHMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
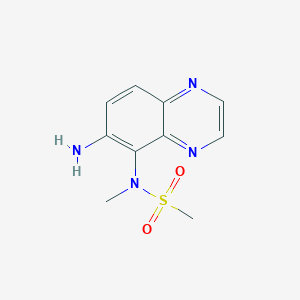
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)
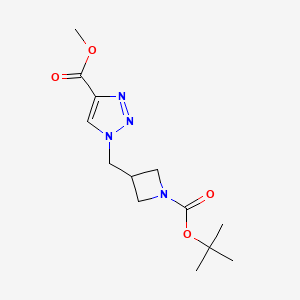
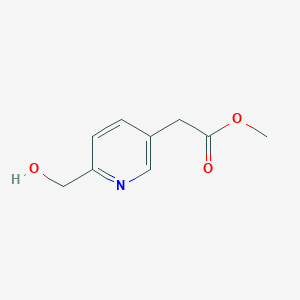

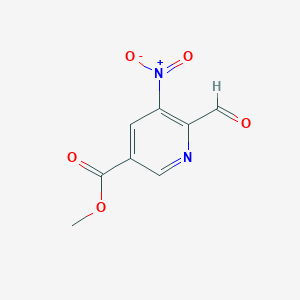
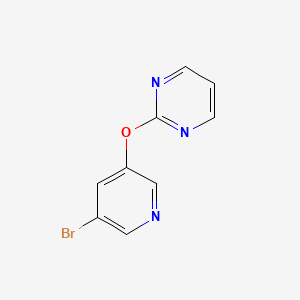
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
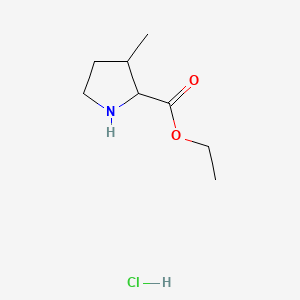
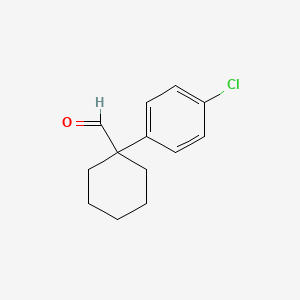
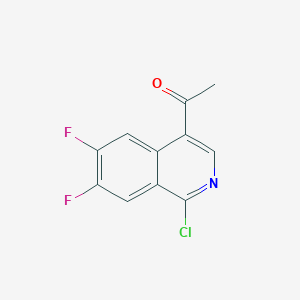
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
